

L-Lysine-15N Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest Compound Name: L-Lysine-15N dihydrochloride Get Quote Cat. No.: B15554396

For researchers, scientists, and drug development professionals, the quality and reliable supply of isotopically labeled compounds are paramount for the integrity and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of L-Lysine-15N dihydrochloride, focusing on supplier information, quality control methodologies, and key applications.

Sourcing and Supplier Overview

L-Lysine-15N dihydrochloride is a stable isotope-labeled amino acid crucial for a variety of research applications, particularly in protein mass spectrometry and nuclear magnetic resonance (NMR) studies. Several reputable suppliers offer this compound, each with its own quality specifications. When selecting a supplier, it is essential to review their Certificate of Analysis (CoA) to ensure the product meets the specific requirements of your research.

Key commercial suppliers for L-Lysine-¹⁵N dihydrochloride include:

- Sigma-Aldrich (Merck): A well-established supplier offering various isotopically labeled amino acids, including L-Lysine-15N2 dihydrochloride with specified isotopic and chemical purities.[1]
- Cambridge Isotope Laboratories, Inc. (CIL): Specializes in stable isotope-labeled compounds and offers L-Lysine 2HCl with specified 15N enrichment.[2][3]
- MedChemExpress (MCE): Provides L-Lysine-15N-1 dihydrochloride and L-Lysine-15N2 dihydrochloride for research use, often used as tracers or internal standards in quantitative



analysis.[4]

- BOC Sciences: Offers L-Lysine-[2-15N] dihydrochloride with stated purity levels determined by HPLC and isotopic enrichment.[5]
- Simson Pharma Limited, and Sapphire Bioscience are additional suppliers of this critical research compound.

Quality Control Specifications

The quality of L-Lysine-¹⁵N dihydrochloride is determined by several key parameters, which are typically detailed in the supplier's Certificate of Analysis. Researchers should carefully evaluate these specifications to ensure they are appropriate for their experimental needs.

Table 1: Typical Quality Specifications for L-Lysine-15N Dihydrochloride

Parameter	Typical Specification	Analytical Method(s)
Isotopic Purity (15N Enrichment)	≥ 98 atom % ¹⁵ N	Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy
Chemical Purity	≥ 98% (CP)	Titration, HPLC
Enantiomeric Purity (L-isomer)	≥ 99%	Chiral HPLC
Appearance	White to off-white solid/powder	Visual Inspection
Solubility	Freely soluble in water	Visual Inspection
Optical Rotation	Conforms to standard	Polarimetry

Data compiled from supplier information and typical analytical results.[1][5][6][7][8]

Experimental Protocols for Quality Assessment

Accurate and precise analytical methods are essential for verifying the quality of L-Lysine-¹⁵N dihydrochloride. The following sections detail the experimental protocols for determining isotopic purity, chemical purity, and enantiomeric purity.



Determination of Isotopic Purity by Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the isotopic enrichment of ¹⁵N-labeled amino acids. The method involves derivatization of the amino acid to make it volatile, followed by chromatographic separation and mass analysis.

Protocol:

- Sample Preparation (Derivatization):
 - Accurately weigh a small amount of the L-Lysine-15N dihydrochloride sample.
 - Dissolve the sample in a suitable solvent (e.g., 0.1 M HCl).
 - Dry the sample completely under a stream of nitrogen gas or in a vacuum concentrator.
 - Derivatization with MTBSTFA (N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide): Add a
 mixture of acetonitrile and MTBSTFA (1:1 v/v) to the dried sample. Heat the mixture at
 90°C for 90 minutes to form the TBDMS derivative.[9]
- GC-MS Analysis:
 - Gas Chromatograph (GC) Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250°C.
 - Oven Temperature Program: Start at 120°C, hold for 1 min, then ramp at 10°C/min to 220°C, and then at 20°C/min to 300°C, hold for 4 min.[9]
 - Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.



 Scan Mode: Full scan or selected ion monitoring (SIM) to detect the molecular ions of the derivatized labeled and unlabeled lysine.

Data Analysis:

Calculate the isotopic enrichment by determining the ratio of the ion intensities of the ¹⁵N-labeled lysine to the unlabeled lysine. The mass shift will depend on whether one or both nitrogen atoms are labeled. For L-Lysine-¹⁵N₂ dihydrochloride, the mass shift is M+2.[1]



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GC-MS workflow for isotopic purity analysis.

Determination of Enantiomeric Purity by Chiral HPLC

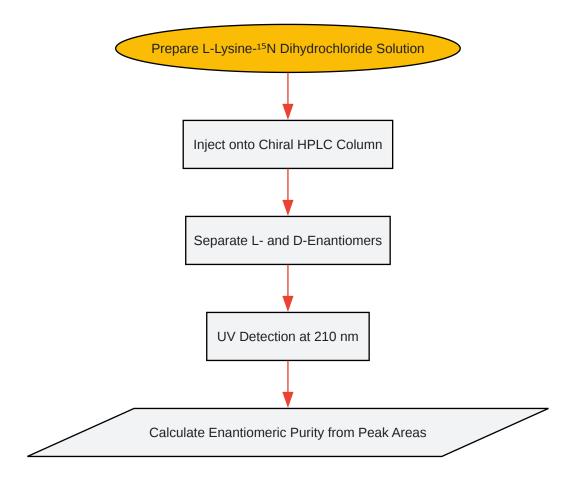
Chiral High-Performance Liquid Chromatography (HPLC) is used to separate the L- and D-enantiomers of lysine, ensuring the product is predominantly the biologically active L-isomer.

Protocol:

- Sample Preparation:
 - Accurately weigh and dissolve the L-Lysine-¹⁵N dihydrochloride sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
- Chiral HPLC Analysis:
 - HPLC System: A standard HPLC system with a UV detector.
 - Chiral Column: A column specifically designed for chiral separations of amino acids, such as a CHIROBIOTIC T column (25 cm x 4.6 mm, 5 μm).[10] Crown-ether based chiral stationary phases are also effective.[11]



- Mobile Phase: A mixture of aqueous buffer and an organic modifier. For example, 100 mM sodium phosphate (pH 4.5) and ethanol (70:30, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection: UV absorbance at 210 nm.
- Data Analysis:
 - Identify the peaks corresponding to the L- and D-lysine enantiomers by comparing with a standard of L-lysine and a racemic mixture.
 - Calculate the enantiomeric purity by determining the peak area percentage of the L-isomer relative to the total area of both enantiomer peaks.



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Chiral HPLC workflow for enantiomeric purity.

Determination of Chemical Purity by Titration

A neutralization titration is a classic and reliable method to determine the chemical purity of L-lysine dihydrochloride.[12][13]

Protocol:

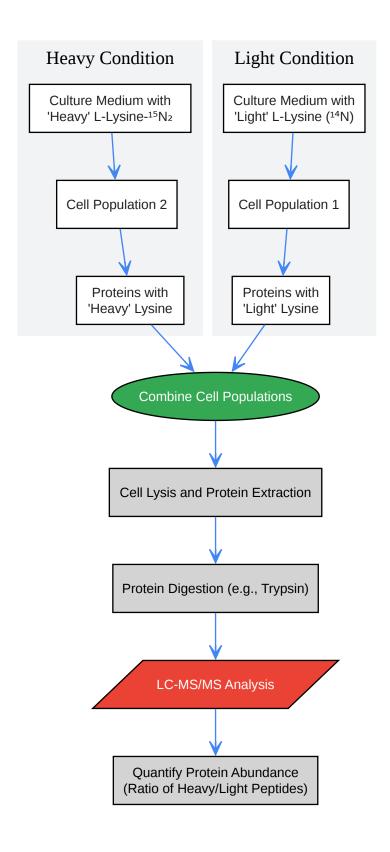
- Sample Preparation:
 - Accurately weigh approximately 90 mg of the L-Lysine-¹⁵N dihydrochloride sample.[14]
 - Dissolve the sample in a mixture of 3 mL of formic acid and 50 mL of glacial acetic acid.
 [14]
 - Add 10 mL of mercuric acetate solution.[14]
- Titration:
 - Titrant: 0.1 N perchloric acid.
 - Endpoint Detection: Use a potentiometric endpoint detection system.
 - Titrate the sample solution with the 0.1 N perchloric acid.
 - Perform a blank titration with the same reagents but without the sample.
- Calculation:
 - Calculate the percentage of L-lysine dihydrochloride in the sample based on the volume of titrant consumed, correcting for the blank. The acceptance criteria are typically between 98.5% and 101.5% on a dried basis.[14][15][16]

Application in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

L-Lysine-¹⁵N dihydrochloride is a key reagent in SILAC-based quantitative proteomics. In this technique, two cell populations are cultured in media that are identical except for the isotopic



form of a specific amino acid. One population is grown in "light" medium containing natural abundance L-lysine, while the other is grown in "heavy" medium containing L-Lysine-¹⁵N₂ dihydrochloride.





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Workflow of a SILAC experiment.

After several cell divisions, the "heavy" lysine is fully incorporated into the proteome of the second cell population. The two cell populations can then be combined, and the proteins extracted, digested, and analyzed by mass spectrometry. The mass difference between the "heavy" and "light" lysine-containing peptides allows for the accurate relative quantification of proteins between the two samples.

Conclusion

For researchers in drug development and various scientific fields, the integrity of their findings is directly linked to the quality of their reagents. L-Lysine-¹⁵N dihydrochloride is a vital tool in modern proteomics and NMR-based structural biology. A thorough understanding of its quality parameters and the analytical methods used for their verification is crucial. By carefully selecting suppliers and, when necessary, independently verifying the quality of this isotopically labeled amino acid, researchers can ensure the accuracy and reproducibility of their experimental outcomes.

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